3-(4-Fluorophenyl)azetidine-1-carboxamide
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Overview
Description
3-(4-Fluorophenyl)azetidine-1-carboxamide is a chemical compound with the molecular formula C10H11FN2O. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles.
Preparation Methods
The synthesis of 3-(4-Fluorophenyl)azetidine-1-carboxamide typically involves the reaction of 4-fluoroaniline with chloroacetyl chloride to form 4-fluoro-N-(chloroacetyl)aniline. This intermediate is then cyclized using a base such as sodium hydride to yield the azetidine ring.
Chemical Reactions Analysis
3-(4-Fluorophenyl)azetidine-1-carboxamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
3-(4-Fluorophenyl)azetidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound’s unique structural properties make it useful in the development of novel polymers and materials with specific mechanical and thermal properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidine ring and fluorophenyl group contribute to its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-(4-Fluorophenyl)azetidine-1-carboxamide can be compared with other azetidine derivatives, such as:
3-Phenylazetidine-1-carboxamide: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
3-(4-Chlorophenyl)azetidine-1-carboxamide: Contains a chlorine atom instead of fluorine, leading to variations in its physical and chemical properties.
The presence of the fluorine atom in this compound imparts unique characteristics, such as increased lipophilicity and metabolic stability, making it distinct from its analogs .
Properties
Molecular Formula |
C10H11FN2O |
---|---|
Molecular Weight |
194.21 g/mol |
IUPAC Name |
3-(4-fluorophenyl)azetidine-1-carboxamide |
InChI |
InChI=1S/C10H11FN2O/c11-9-3-1-7(2-4-9)8-5-13(6-8)10(12)14/h1-4,8H,5-6H2,(H2,12,14) |
InChI Key |
XIWWDDUXQIRRDN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)N)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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